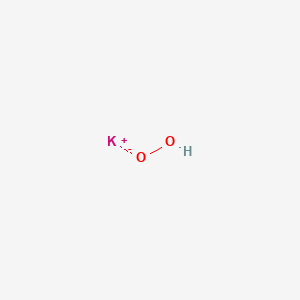
Potassium Dioxide; Potassium Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium superoxide is an inorganic compound with the chemical formula KO2. It is a yellow paramagnetic solid that decomposes in moist air. This compound is a rare example of a stable salt of the superoxide anion. Potassium superoxide is used as a carbon dioxide scrubber, water dehumidifier, and oxygen generator in rebreathers, spacecraft, submarines, and spacesuits .
准备方法
Synthetic Routes and Reaction Conditions
Potassium superoxide is produced by burning molten potassium in an atmosphere of excess oxygen. The reaction can be represented as: [ \text{K} + \text{O}_2 \rightarrow \text{KO}_2 ]
The salt consists of potassium cations (K+) and superoxide anions (O2−), linked by ionic bonding. The O–O distance in the superoxide anion is 1.28 Å .
Industrial Production Methods
Industrial production of potassium superoxide involves similar methods, where molten potassium is exposed to an oxygen-rich environment. The process is carefully controlled to ensure the formation of KO2 without contamination from other potassium oxides .
化学反应分析
Types of Reactions
Potassium superoxide undergoes several types of chemical reactions, including:
Oxidation: Potassium superoxide acts as an oxidizing agent.
Reduction: It can be reduced to potassium oxide (K2O).
Disproportionation: In the presence of water, potassium superoxide disproportionates to form potassium hydroxide, oxygen, and hydrogen peroxide.
Common Reagents and Conditions
-
Water: : Upon contact with water, potassium superoxide undergoes disproportionation: [ 4 \text{KO}_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{KOH} + 3 \text{O}_2 ] [ 2 \text{KO}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{KOH} + \text{H}_2\text{O}_2 + \text{O}_2 ]
-
Carbon Dioxide: : Potassium superoxide reacts with carbon dioxide, releasing oxygen: [ 4 \text{KO}_2 + 2 \text{CO}_2 \rightarrow 2 \text{K}_2\text{CO}_3 + 3 \text{O}_2 ] [ 4 \text{KO}_2 + 4 \text{CO}_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{KHCO}_3 + 3 \text{O}_2 ]
Major Products Formed
The major products formed from the reactions of potassium superoxide include potassium hydroxide (KOH), oxygen (O2), potassium carbonate (K2CO3), and hydrogen peroxide (H2O2) .
科学研究应用
Potassium superoxide has several scientific research applications:
Metal-Air Batteries: Potassium superoxide is used in metal-air batteries, particularly potassium-oxygen batteries, due to its high energy density and efficiency.
Respiratory Equipment: It is used in chemical oxygen generators for rebreathers, spacecraft, submarines, and spacesuits.
Laboratory Reagent: Potassium superoxide is used as a reagent in organic synthesis, particularly in reactions requiring a strong oxidizing agent.
作用机制
Potassium superoxide acts as a source of superoxide anions (O2−), which are strong oxidizing agents. The superoxide anion can participate in various redox reactions, depending on the reaction partner. Upon contact with water, potassium superoxide undergoes disproportionation to form potassium hydroxide, oxygen, and hydrogen peroxide .
In metal-air batteries, potassium superoxide undergoes a one-electron redox process, where the superoxide anion is reduced to form oxygen. This process is highly efficient and contributes to the high energy density of these batteries .
相似化合物的比较
Potassium superoxide can be compared with other alkali metal superoxides, such as:
- Lithium Superoxide (LiO2)
- Sodium Superoxide (NaO2)
- Rubidium Superoxide (RbO2)
- Caesium Superoxide (CsO2)
These compounds share similar properties, such as being strong oxidizing agents and forming stable superoxide anions. potassium superoxide is unique in its widespread use in respiratory equipment and metal-air batteries due to its optimal balance of reactivity and stability .
属性
分子式 |
HKO2 |
|---|---|
分子量 |
72.105 g/mol |
InChI |
InChI=1S/K.H2O2/c;1-2/h;1-2H/q+1;/p-1 |
InChI 键 |
JAXLCNCZJFJWAK-UHFFFAOYSA-M |
规范 SMILES |
O[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


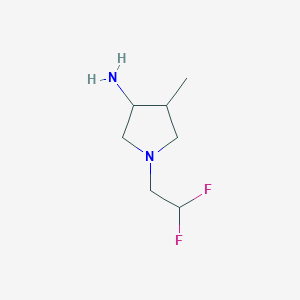
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)


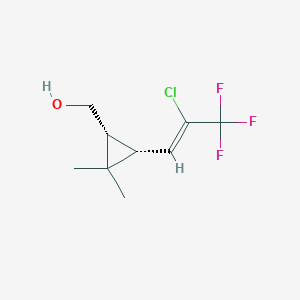
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)
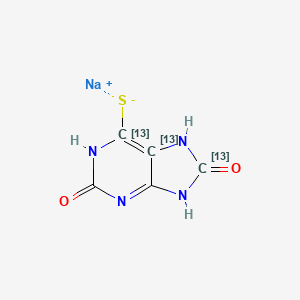
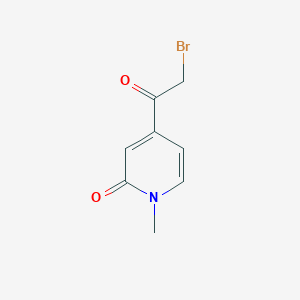
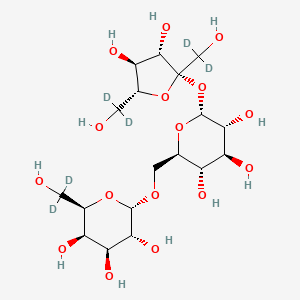
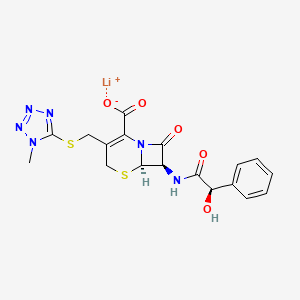

![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
